molecular formula C11H10N4O2 B2730064 6-methoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide CAS No. 2034361-84-5

6-methoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide

Cat. No. B2730064
CAS RN: 2034361-84-5
M. Wt: 230.227
InChI Key: SYQAVGFQQFNBDL-UHFFFAOYSA-N
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Description

6-methoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide, also known as MP-4-3-Py, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound belongs to the class of pyrimidine derivatives and has shown promising results in various scientific research applications.

Scientific Research Applications

Synthesis of Novel Derivatives

The compound is used as a raw material in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . These derivatives are synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .

Inhibitors of Receptor Tyrosine Kinase

The synthesized derivatives of the compound have been evaluated for their biological activities, such as inhibitors of receptor tyrosine kinase .

Anticancer Activity

The derivatives have shown anticancer activity against lung cancer . For instance, compound IIB gives ten-fold lower IC 50 values (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines employing MTT assay .

Antibacterial and Antifungal Activity

The derivatives have shown antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species . Derivative IIC showed the highest activity (MIC 16–128 μg/mL), which can be attributed to its structure .

Antioxidant Activity

The antioxidant property of the derivatives was studied by using the DPPH (2,2-diphenylpicrylhydrazyl) method, and the results showed that the evaluated IC 50 value was close to the IC 50 value of ascorbic acid (4.45–4.83 μg/mL) .

Anti-Fibrosis Activity

A series of novel 2- (pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Some of the target compounds displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells .

properties

IUPAC Name

6-methoxy-N-pyridin-3-ylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c1-17-10-5-9(13-7-14-10)11(16)15-8-3-2-4-12-6-8/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQAVGFQQFNBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide

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